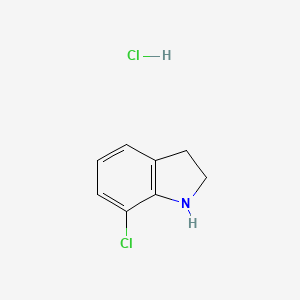
7-chloro-2,3-dihydro-1H-indole hydrochloride
Overview
Description
7-Chloro-2,3-dihydro-1H-indole hydrochloride (7-Cl-2,3-DHI-HCl) is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. 7-Cl-2,3-DHI-HCl is an indole derivative and is a member of the class of compounds known as heterocyclic compounds. It is a white, odorless, crystalline compound that is soluble in water and organic solvents. The compound has a wide range of applications in the laboratory and in scientific research, including as a biochemical reagent, a pharmaceutical intermediate, and a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 7-Cl-2,3-DHI-HCl is not well understood. It is believed to act as an inhibitor of enzymes involved in the biosynthesis of polyketides. In addition, it has been suggested that 7-Cl-2,3-DHI-HCl may act as an agonist of G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
7-Cl-2,3-DHI-HCl has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 7-Cl-2,3-DHI-HCl can inhibit the activity of enzymes involved in the biosynthesis of polyketides. In addition, 7-Cl-2,3-DHI-HCl has been shown to have antifungal activity and to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Cl-2,3-DHI-HCl in laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its low toxicity. The main limitation of using 7-Cl-2,3-DHI-HCl in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes involved in the biosynthesis of polyketides.
Future Directions
For the use of 7-Cl-2,3-DHI-HCl in scientific research include further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a building block for the synthesis of other compounds. In addition, further studies are needed to explore the potential of 7-Cl-2,3-DHI-HCl as an inhibitor of enzymes involved in the biosynthesis of polyketides. Finally, further research is needed to investigate the potential of 7-Cl-2,3-DHI-HCl as a drug delivery system.
Scientific Research Applications
7-Cl-2,3-DHI-HCl has been studied for its potential applications in scientific research. One such application is in the field of drug discovery, where 7-Cl-2,3-DHI-HCl has been used as a starting material for the synthesis of novel compounds with potential therapeutic activity. In addition, 7-Cl-2,3-DHI-HCl has been studied as a potential inhibitor of enzymes involved in the biosynthesis of polyketides, a class of compounds with a wide range of biological activities.
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMTZZUPEVATHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




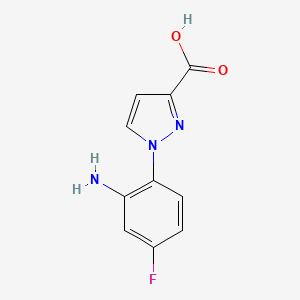

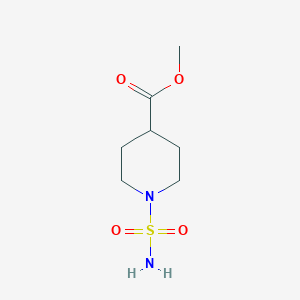
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
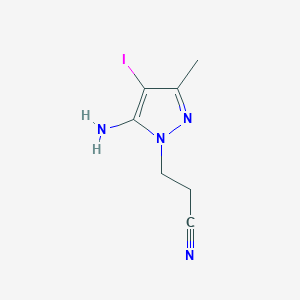
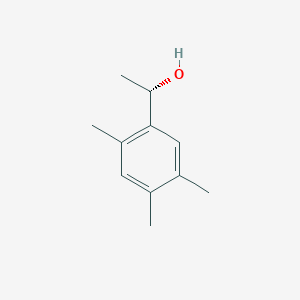

![(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144007.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)

![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)
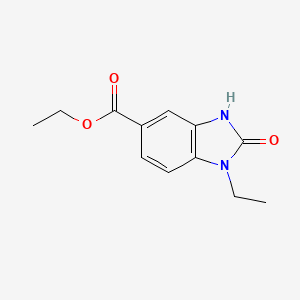
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)